Somatostatin - 38916-34-6

Somatostatin

Catalog Number: EVT-242519
CAS Number: 38916-34-6
Molecular Formula: C₇₆H₁₀₄N₁₈O₁₉S₂
Molecular Weight: 1637.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Somatostatin is a cyclic peptide hormone primarily known for its inhibitory effects on various endocrine and exocrine secretions. [] It is found in the hypothalamus, pancreas, gastrointestinal tract, and other regions of the central nervous system. [, , , ] Somatostatin acts as a neurotransmitter and neuromodulator, playing a crucial role in regulating physiological processes like hormone secretion, cell proliferation, and neurotransmission. [, , , ] In scientific research, somatostatin is widely used as a tool to investigate these processes and explore its therapeutic potential in various diseases, particularly endocrine tumors. [, , ]

Molecular Structure Analysis

Somatostatin is a cyclic tetradecapeptide, meaning it consists of 14 amino acids arranged in a cyclic structure. [, ] The amino acid sequence for somatostatin-14 is H-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH. [] A disulfide bond between the two cysteine residues contributes to the cyclic conformation. This cyclic structure is essential for the biological activity of somatostatin. []

Chemical Reactions Analysis

Being a peptide, somatostatin undergoes characteristic chemical reactions of peptides, including hydrolysis by proteases. [] Specific endopeptidases like endopeptidase 24.15 and 24.16 have been identified as major enzymes responsible for somatostatin degradation in the brain. [] These enzymes cleave somatostatin at specific peptide bonds, leading to its inactivation. [] Other chemical modifications like acetylation or phosphorylation can potentially alter its biological activity.

Mechanism of Action

Somatostatin exerts its biological effects by binding to specific G protein-coupled receptors, termed somatostatin receptors (SSTRs). [, ] Five SSTR subtypes (SSTR1-5) have been identified, each with varying tissue distribution and affinity for different somatostatin analogs. [, ] Upon binding to its receptor, somatostatin activates various intracellular signaling pathways, leading to the inhibition of adenylate cyclase, activation of phosphotyrosine phosphatases, and modulation of ion channel activity. [, ] These ultimately result in the inhibition of hormone secretion, cell proliferation, and neurotransmission. [, , ]

Applications
  • Neuroendocrine Research: Somatostatin plays a crucial role in regulating hormone secretion from various endocrine glands, including the pituitary, pancreas, and gastrointestinal tract. [, , , , ] Studying its effects on hormone release helps understand the complex interplay between different hormones and their physiological roles.
  • Gastrointestinal Physiology: Somatostatin is involved in regulating gastric acid secretion, gastric emptying, and pancreatic exocrine secretion. [] Its role in these processes makes it a valuable tool for studying gastrointestinal physiology and developing treatments for related disorders.
  • Neurological Research: Somatostatin acts as a neurotransmitter and neuromodulator in the central nervous system, influencing processes like pain perception, motor control, and cognitive function. [, ] Investigating its actions in the brain contributes to understanding neurological disorders and developing potential therapies.
  • Cancer Research: Somatostatin receptors are overexpressed in many neuroendocrine tumors. [, ] This has led to the development of somatostatin analogs for diagnostic imaging (somatostatin receptor scintigraphy) and therapeutic applications in treating these tumors. [, , ] These analogs, like octreotide and lanreotide, bind to SSTRs and inhibit tumor growth and hormone secretion. [, , ]
  • Immunological Research: Studies have shown the presence of antisomatostatin antibodies in certain conditions like major depressive disorder. [] Further research on these antibodies can contribute to understanding the role of autoimmunity in these diseases.
Future Directions
  • Developing more selective SSTR agonists: Targeting specific SSTR subtypes could lead to more effective therapies with fewer side effects. [, ]
  • Exploring novel therapeutic applications: Research on somatostatin's role in various physiological processes could unveil its therapeutic potential in other diseases like inflammatory conditions and neurodegenerative disorders. []
  • Understanding the role of antisomatostatin antibodies: Further research on the role of these antibodies in various diseases could lead to novel diagnostic and therapeutic strategies. []

Octreotide

Compound Description: Octreotide is a synthetic octapeptide and a potent, long-acting somatostatin analog. It exhibits a high affinity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5) [, , , , ]. Due to its prolonged half-life (3-4 hours) compared to native somatostatin, it is widely used in clinical practice []. Octreotide effectively inhibits the secretion of various hormones and peptides from neuroendocrine cells, including growth hormone in acromegaly, and bioactive substances involved in the carcinoid syndrome [, ].

Relevance: Octreotide's structural similarity to somatostatin enables it to bind to somatostatin receptors, particularly SSTR2 and SSTR5, mimicking the inhibitory effects of somatostatin on hormone secretion and cell proliferation [, , , , , , ]. This shared mechanism makes octreotide a valuable therapeutic agent in conditions where somatostatin signaling is dysregulated or needs modulation.

Lanreotide

Compound Description: Lanreotide, similar to octreotide, is a synthetic octapeptide analog of somatostatin [, , ]. It shares a similar receptor binding profile with octreotide, demonstrating a high affinity for SSTR2 and SSTR5 [, ]. Lanreotide is also a long-acting analog, permitting monthly administration []. Clinically, it finds application in treating acromegaly and various functioning neuroendocrine tumors [, ].

Relevance: Lanreotide's structure closely resembles somatostatin, allowing it to bind to somatostatin receptors, primarily SSTR2 and SSTR5, and exert comparable inhibitory effects on hormone release and cellular proliferation [, , , , ]. This similarity in structure and function makes lanreotide a valuable alternative to octreotide in managing conditions responsive to somatostatin analogs.

Vapreotide

Compound Description: Vapreotide is another octapeptide analog of somatostatin, structurally resembling both octreotide and lanreotide []. It exhibits a binding preference for SSTR2 and SSTR5, similar to the other analogs [].

Relevance: Vapreotide's resemblance to somatostatin in structure and its affinity for SSTR2 and SSTR5 suggest that it likely shares the inhibitory effects on hormone secretion observed with other somatostatin analogs []. This similarity highlights vapreotide as another potential therapeutic agent that acts on the somatostatin system.

Compound Description: [Ala2,D-Trp8,D-Cys14]-Somatostatin is a synthetic analog of somatostatin []. In acromegalic patients, this analog demonstrated a more pronounced suppression of arginine-stimulated growth hormone release compared to native somatostatin []. Interestingly, it exhibited weaker inhibitory effects on insulin and glucagon release than native somatostatin [].

Compound Description: L-5F-Trp8-Somatostatin is a synthetic somatostatin analog that shares a similar pharmacological profile with [Ala2,D-Trp8,D-Cys14]-Somatostatin []. It potently inhibits arginine-stimulated growth hormone release in acromegalic patients while having a less pronounced effect on insulin and glucagon secretion compared to native somatostatin [].

Relevance: The development of L-5F-Trp8-Somatostatin further reinforces the concept of designing somatostatin analogs with improved selectivity for specific therapeutic targets []. The ability to separate growth hormone suppression from effects on insulin and glucagon secretion is potentially valuable in treating conditions like acromegaly without significantly disrupting glucose homeostasis.

Compound Description: [111In-DTPA]-Octreotide is a radiolabeled form of octreotide used for diagnostic imaging []. The attachment of 111In, a gamma-emitter, allows for the visualization and localization of somatostatin receptor-expressing tumors using single-photon emission computed tomography (SPECT) [].

Relevance: This radiolabeled analog demonstrates the utility of somatostatin analogs in diagnostic imaging []. By exploiting the overexpression of somatostatin receptors in certain tumors, clinicians can visualize and monitor tumor growth and response to therapy.

Compound Description: [90Y-DOTATOC] represents another radiolabeled form of octreotide, but with therapeutic applications []. The 90Y radioisotope is a beta-emitter, delivering targeted radiation to tumors expressing somatostatin receptors []. This compound is being investigated for peptide receptor radionuclide therapy (PRRT) in various neuroendocrine tumors [].

Relevance: [90Y-DOTATOC] exemplifies the potential of somatostatin analogs in targeted cancer therapy []. By selectively delivering radiation to tumor cells, PRRT aims to maximize tumor cell killing while minimizing damage to surrounding healthy tissues.

Compound Description: [90Y-DOTA]-Lanreotide is a radiolabeled form of lanreotide, similar in principle to [90Y-DOTATOC] []. The attachment of 90Y allows this analog to be used in PRRT, specifically targeting tumors with high expressions of somatostatin receptors [].

Relevance: Similar to [90Y-DOTATOC], [90Y-DOTA]-Lanreotide highlights the versatility of somatostatin analogs as platforms for developing targeted radiotherapeutics []. The use of different somatostatin analogs in PRRT may offer advantages depending on the tumor type and receptor expression profile.

Compound Description: [177Lu-DOTA, Tyr3]octreotate is a radiolabeled somatostatin analog that incorporates the radioisotope 177Lu []. 177Lu is advantageous in PRRT as it emits both beta particles (for therapeutic effect) and gamma rays (for imaging) [].

Relevance: The dual-emission properties of [177Lu-DOTA, Tyr3]octreotate underscore the potential of somatostatin analogs in developing theranostic agents, combining therapeutic and diagnostic capabilities within a single compound []. This approach allows for personalized medicine, where treatment can be tailored based on the imaging findings.

Somatostatin-14

Compound Description: Somatostatin-14 is a naturally occurring, cyclic tetradecapeptide hormone that acts as the primary endogenous ligand for somatostatin receptors [, , , ]. It exhibits a broad range of physiological effects, primarily through inhibiting the secretion of various hormones, including growth hormone, insulin, and glucagon []. It exerts its biological actions through binding to five different G protein-coupled somatostatin receptor subtypes (SSTR1-5) [, , ].

Relevance: Somatostatin-14 is the naturally occurring form of somatostatin, and all other mentioned compounds are synthetic analogs designed to mimic or enhance its biological activity [, , , , ]. Understanding the structure and function of somatostatin-14 is crucial for appreciating the rationale behind developing analogs with improved pharmacokinetic properties and receptor selectivity.

Compound Description: Des-Ala1-somatostatin is a derivative of somatostatin lacking the N-terminal Alanine residue []. It is found in the pigeon pancreas and is thought to be a degradation product of pancreatic somatostatin [].

Relevance: The presence of Des-Ala1-somatostatin in biological tissues suggests that the N-terminal Alanine residue of somatostatin may not be essential for all its biological activities or might influence its susceptibility to enzymatic degradation [].

Cyclo-somatostatin

Compound Description: Cyclo-somatostatin is a cyclic analog of somatostatin that acts as a somatostatin receptor antagonist []. It binds to somatostatin receptors but does not activate them, thereby blocking the effects of endogenous somatostatin [].

Relevance: Cyclo-somatostatin is a valuable tool for investigating the physiological roles of somatostatin and its receptors []. By blocking somatostatin signaling, researchers can elucidate its involvement in various physiological processes.

Properties

CAS Number

38916-34-6

Product Name

Somatostatin

IUPAC Name

(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid

Molecular Formula

C₇₆H₁₀₄N₁₈O₁₉S₂

Molecular Weight

1637.9 g/mol

InChI

InChI=1S/C76H104N18O19S2/c1-41(79)64(100)82-37-61(99)83-58-39-114-115-40-59(76(112)113)92-72(108)57(38-95)91-75(111)63(43(3)97)94-71(107)54(33-46-23-11-6-12-24-46)90-74(110)62(42(2)96)93-66(102)51(28-16-18-30-78)84-69(105)55(34-47-36-81-49-26-14-13-25-48(47)49)88-68(104)53(32-45-21-9-5-10-22-45)86-67(103)52(31-44-19-7-4-8-20-44)87-70(106)56(35-60(80)98)89-65(101)50(85-73(58)109)27-15-17-29-77/h4-14,19-26,36,41-43,50-59,62-63,81,95-97H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42+,43+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-,63-/m0/s1

InChI Key

NHXLMOGPVYXJNR-ATOGVRKGSA-N

SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O

Synonyms

Cyclic Somatostatin
Somatofalk
Somatostatin
Somatostatin 14
Somatostatin, Cyclic
Somatostatin-14
Somatotropin Release Inhibiting Factor
Somatotropin Release Inhibiting Hormone
Somatotropin Release-Inhibiting Factor
Somatotropin Release-Inhibiting Hormone
SRIH-14
Stilamin

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=CC=C6)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.